molecular formula C16H13N3O4 B11712345 5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

Cat. No.: B11712345
M. Wt: 311.29 g/mol
InChI Key: ZHBMHLPBRRDDFX-UHFFFAOYSA-N
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Description

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-(p-tolylamino-methyl)-isoindole-1,3-dione. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of 5-amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.

    Reduction: Formation of 5-amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(phenylamino-methyl)-isoindole-1,3-dione
  • 5-Nitro-2-(methylamino-methyl)-isoindole-1,3-dione
  • 5-Nitro-2-(ethylamino-methyl)-isoindole-1,3-dione

Uniqueness

5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is unique due to the presence of the p-tolylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-[(4-methylanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H13N3O4/c1-10-2-4-11(5-3-10)17-9-18-15(20)13-7-6-12(19(22)23)8-14(13)16(18)21/h2-8,17H,9H2,1H3

InChI Key

ZHBMHLPBRRDDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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